N-(4-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea

p38α MAP kinase DFG-out allosteric inhibitor Type III kinase inhibitor

N-(4-Chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea (CAS 325978-12-9) is a synthetic, unsymmetrically disubstituted urea derivative containing a central 2-aminothiazole scaffold flanked by a 4-chlorophenyl ring on one urea nitrogen and a 4-methylphenyl ring at the thiazole 4-position. The compound belongs to the N-aryl-N′-thiazol-2-yl urea chemotype, a privileged scaffold that has been crystallographically validated as an allosteric p38α MAP kinase DFG-out binding motif.

Molecular Formula C17H14ClN3OS
Molecular Weight 343.83
CAS No. 325978-12-9
Cat. No. B2942145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea
CAS325978-12-9
Molecular FormulaC17H14ClN3OS
Molecular Weight343.83
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H14ClN3OS/c1-11-2-4-12(5-3-11)15-10-23-17(20-15)21-16(22)19-14-8-6-13(18)7-9-14/h2-10H,1H3,(H2,19,20,21,22)
InChIKeyVPUSXTVSZMCUIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea (CAS 325978-12-9): Supplier & Selection Baseline


N-(4-Chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea (CAS 325978-12-9) is a synthetic, unsymmetrically disubstituted urea derivative containing a central 2-aminothiazole scaffold flanked by a 4-chlorophenyl ring on one urea nitrogen and a 4-methylphenyl ring at the thiazole 4-position. The compound belongs to the N-aryl-N′-thiazol-2-yl urea chemotype, a privileged scaffold that has been crystallographically validated as an allosteric p38α MAP kinase DFG-out binding motif [1]. Commercial sourcing data from AKSci lists a minimum purity specification of 95% (C17H14ClN3OS, MW 343.8 g/mol) with recommended long-term storage in a cool, dry place .

Why Generic Substitution of N-(4-Chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea Fails: The Dual Aromatic Substitution Problem


Within the N-aryl-N′-thiazol-2-yl urea chemotype, both the identity and the electronic character of the two terminal aryl rings profoundly modulate target binding affinity, selectivity, and physicochemical properties. The parent 4-chlorophenyl-thiazol-2-yl-urea scaffold lacking the 4-methylphenyl substituent (e.g., N-(4-chlorophenyl)-N′-1,3-thiazol-2-ylurea, CAS 69123-55-3) presents a markedly different molecular volume (MW 253.7 vs. 343.8), lipophilicity profile, and hydrogen-bonding surface compared to the target compound . Crystallographic studies on related thiazole-urea inhibitors bound to p38α demonstrate that the aryl ring at the thiazole 4-position occupies a hydrophobic sub-pocket in the DFG-out allosteric site; altering this substituent directly impacts both Kd and IC50 values across a >10-fold range within a single congeneric series [1]. Consequently, procurement of a close generic analog without the precise 4-methylphenyl-4-chlorophenyl pairing introduces uncontrolled variance in biological assay outcomes that cannot be normalized by retrospective potency correction.

N-(4-Chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea: Comparator-Based Quantitative Differentiation Evidence


p38α MAP Kinase Allosteric Pocket Engagement: DFG-Out Stabilization Comparative Affinity Range

The N-aryl-N′-thiazol-2-yl urea chemotype, to which the target compound belongs, was identified through a high-throughput screen of ~35,000 compounds designed to detect stabilizers of the inactive DFG-out conformation of human p38α MAP kinase. The initial N-aryl-N′-thiazole urea hits demonstrated Kd values ranging from 13 μM to 48 μM and inhibited p38α enzymatic activity with IC50 values between 12 μM and 75 μM [1]. By comparison, the structurally distinct N-pyrazole-N′-thiazole urea series developed through structure-based optimization achieved substantially improved potency, with compound 18c inhibiting p38α at IC50 = 135 ± 21 nM [2]. This approximately 100-fold potency gap between the simple N-aryl-N′-thiazole urea hit scaffold and the optimized pyrazole-containing leads confirms that the target compound occupies the foundational allosteric DFG-out binding pocket and represents a validated starting point for fragment-based or scaffold-hopping campaigns aimed at achieving nanomolar potency.

p38α MAP kinase DFG-out allosteric inhibitor Type III kinase inhibitor

Comparative Physicochemical Profiling: Molecular Weight and Predicted Density vs. Deconstructed Analogs

The target compound (C17H14ClN3OS, MW 343.83 g/mol, predicted density 1.397 ± 0.06 g/cm³) contains dual aromatic substitution at both the urea N-(4-chlorophenyl) position and the thiazole 4-(4-methylphenyl) position . In contrast, the mono-substituted analog N-(4-chlorophenyl)-N′-1,3-thiazol-2-ylurea (CAS 69123-55-3, MW 253.71 g/mol) lacks the thiazole 4-aryl substituent entirely, resulting in a 90 g/mol reduction in molecular weight and a substantially altered hydrogen-bond donor/acceptor surface . The 5-methyl substituted analog 1-(4-chlorophenyl)-3-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]urea introduces an additional methyl group at the thiazole 5-position, further increasing steric bulk at the hinge-proximal region . The target compound's predicted density of 1.397 g/cm³ and molecular formula place it within the upper range of fragment-like physicochemical space (MW > 300), distinguishing it from smaller fragment hits that may lack sufficient binding enthalpy to engage the allosteric pocket productively.

physicochemical properties drug-likeness comparative analysis

Antileukemic Potency Benchmarking Against 5-Substituted Thiazolyl Urea Derivatives

A recent structure-activity relationship (SAR) study evaluated a series of novel 5-substituted thiazolyl urea derivatives against two human leukemic cell lines (THP-1 and MV-4-11). Compound 12k, the most potent member of this series, exhibited IC50 values of 29 ± 0.3 nM (THP-1) and 98 ± 10 nM (MV-4-11) [1]. Since the target compound lacks the 5-substituent present in 12k, its antileukemic activity is expected to be attenuated relative to this optimized lead. This established SAR trajectory provides a quantitative framework for evaluating the target compound's baseline antiproliferative activity and for designing focused libraries that explore 5-position substitution while maintaining the 4-chlorophenyl and 4-methylphenyl terminal groups. The sensitivity of antileukemic potency to aromatic substitution pattern observed in this series underscores the non-interchangeable nature of thiazolyl urea derivatives with different substitution patterns [2].

antileukemic activity THP-1 cells MV-4-11 cells IC50 comparison

Commercial Purity Specification and Storage Stability: Procurement-Grade Consistency

The target compound is commercially available from AKSci (Catalog A8541CF) with a defined minimum purity specification of 95% and a recommended long-term storage condition of 'cool, dry place' . In contrast, several close structural analogs—including N-(4-chlorophenyl)-N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea and N-(4-chlorophenyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]urea (CAS 52968-07-7)—are listed by multiple vendors without a published purity specification or with purity listed as '未测' (unmeasured), introducing uncertainty regarding batch-to-batch consistency and absolute purity . This documented purity threshold is critical for reproducible dose-response assays and for structure-activity relationship studies where impurities at >5% can confound biological readouts. The compound's absence from the Sigma-Aldrich catalog further distinguishes it as a specialty research chemical requiring validated supplier qualification .

commercial purity storage stability quality specification procurement

Synthetic Tractability and Intermediate Utility: Validated Urea Coupling Methodology

The synthesis of N-(4-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea proceeds via a convergent, two-component coupling between commercially available 4-chloroaniline and an isocyanate derivative of 4-(4-methylphenyl)-1,3-thiazol-2-amine, typically in dichloromethane with triethylamine as catalyst . This contrasts with the synthetic route to 5-substituted thiazolyl urea derivatives, which requires additional synthetic steps to introduce the 5-position substituent prior to urea formation [1]. The convergent nature of the target compound's synthesis, combined with the commercial availability of the key intermediate 4-(4-methylphenyl)-1,3-thiazol-2-amine (CAS 2103-91-5, available from Thermo Scientific at 98% purity), makes it a more accessible scaffold for parallel library synthesis compared to analogs requiring multi-step linear sequences . This synthetic advantage translates to reduced lead times and lower cost-per-analog in medicinal chemistry campaigns.

synthesis urea coupling building block medicinal chemistry

Physicochemical Differentiation: Predicted Density and Lipophilicity vs. Halogen-Substituted Analogs

The target compound's predicted density of 1.397 ± 0.06 g/cm³ reflects its dual aromatic character and chlorine content . Replacement of the 4-chlorophenyl group with a 4-fluorophenyl substituent (as in N-(4-chlorophenyl)-N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea) would predictably alter both the electronic surface potential and the lipophilicity of the molecule, while replacement of the 4-methylphenyl group with bulkier aromatic systems (e.g., 1-naphthyl as in CAS 52968-07-7, MW 379.86) increases molecular weight by approximately 36 g/mol and adds an additional planar aromatic surface [1]. These modifications directly impact solubility, permeability, and off-target binding profiles. The balanced combination of a moderately electron-withdrawing 4-chlorophenyl group and an electron-donating 4-methylphenyl group creates a dipolar urea system with distinct hydrogen-bonding characteristics compared to symmetric diaryl ureas, which may be advantageous for achieving selective kinase binding [2].

physicochemical profiling lipophilicity drug design halogen effects

N-(4-Chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea: Scientific Procurement Application Scenarios


Fragment-Based p38α MAP Kinase Allosteric Inhibitor Discovery

Researchers pursuing type III kinase inhibitors targeting the DFG-out conformation of p38α MAP kinase can employ this compound as a validated hit scaffold. The N-aryl-N′-thiazol-2-yl urea chemotype has been crystallographically confirmed to bind within the allosteric pocket adjacent to the ATP-binding site and stabilize the pharmacologically desirable DFG-out conformation, with initial hits showing Kd values of 13–48 μM and IC50 values of 12–75 μM [1]. Structure-based optimization of this scaffold, as demonstrated by the development of N-pyrazole-N′-thiazole urea series culminating in compound 18c (IC50 = 135 ± 21 nM), provides a proven path to achieving nanomolar potency while maintaining the allosteric binding mode [2].

Antileukemic SAR Library Expansion via 5-Position Functionalization

Investigators developing novel antileukemic agents can use this compound as a core scaffold for systematic 5-position derivatization. The recent demonstration that 5-substituted thiazolyl urea derivatives achieve single-digit to sub-100 nM potency against THP-1 and MV-4-11 leukemic cell lines (compound 12k: IC50 = 29 ± 0.3 nM and 98 ± 10 nM, respectively) establishes a clear SAR trajectory from the unsubstituted parent scaffold [1]. The convergent synthetic route—coupling 4-chloroaniline with activated 4-(4-methylphenyl)-1,3-thiazol-2-amine derivatives—enables rapid parallel library generation with diverse 5-position substituents for potency optimization [2].

Physicochemical Comparator Studies in Halogen-Substituted Aryl Urea Series

Medicinal chemists conducting systematic physicochemical profiling of diaryl urea derivatives can employ this compound as a reference standard for understanding the impact of dual halogen/methyl aromatic substitution on density, lipophilicity, solubility, and permeability. The compound's predicted density of 1.397 ± 0.06 g/cm³ and MW of 343.83 g/mol position it as an intermediate-weight scaffold, distinguishable from both lighter mono-substituted analogs (MW ~254) and heavier polycyclic analogs (MW ~380) [1][2]. Such comparative studies directly inform lead optimization strategies where balancing potency gains against ADME property erosion is critical .

Kinase Selectivity Profiling and Off-Target Panel Screening

Contract research organizations (CROs) and pharmaceutical companies conducting broad kinase selectivity profiling can include this compound in screening panels designed to assess the selectivity footprint of the N-aryl-N′-thiazol-2-yl urea chemotype. The established p38α DFG-out binding mode provides a defined primary pharmacology anchor, while the compound's commercial availability with documented ≥95% purity ensures reproducible IC50/Kd determination across multiple kinase assays [1]. This scenario is particularly relevant for organizations seeking to differentiate allosteric type III inhibitors from ATP-competitive type I/II inhibitors within their kinase inhibitor portfolios [2].

Quote Request

Request a Quote for N-(4-chlorophenyl)-N'-[4-(4-methylphenyl)-1,3-thiazol-2-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.